molecular formula C12H14O2 B1313983 4-Phenyloxane-4-carbaldehyde CAS No. 66109-88-4

4-Phenyloxane-4-carbaldehyde

Cat. No. B1313983
CAS RN: 66109-88-4
M. Wt: 190.24 g/mol
InChI Key: IEIVCCVSMYLGOC-UHFFFAOYSA-N
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Description

4-Phenyloxane-4-carbaldehyde (POC) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is also known as Tetrahydro-4-phenyl-2H-pyran-4-carboxaldehyde . The molecular weight of POC is 190.24 g/mol and the molecular formula is C12H14O2 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

“4-Phenyloxane-4-carbaldehyde” is used in the synthesis of various biologically active compounds, such as triazole and pyrazole derivatives. These compounds have shown promising antimicrobial and antioxidant activities, making them valuable for pharmaceutical research and development .

Precursor for Heterocyclic Systems

This compound serves as an effective precursor for constructing pyrazole-substituted heterocycles and their corresponding fused derivatives. These heterocyclic systems have significant potential in developing new therapeutic agents .

Organic Synthesis

In organic chemistry, “4-Phenyloxane-4-carbaldehyde” is utilized for experimental and research purposes, particularly in organic synthesis processes to create complex molecules with potential applications in medicine and materials science .

Chemical Intermediate

It acts as a chemical intermediate in various synthetic pathways. Its reactivity allows for the formation of diverse chemical structures, which can be further modified for specific applications .

Mechanism of Action

Mode of Action

For instance, transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied, and their probable mechanism was proposed .

Action Environment

For instance, the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, influencing where substitution occurs .

properties

IUPAC Name

4-phenyloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVCCVSMYLGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496721
Record name 4-Phenyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66109-88-4
Record name 4-Phenyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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